molecular formula C27H33N5O2 B12419341 N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide

N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide

Cat. No.: B12419341
M. Wt: 467.6 g/mol
InChI Key: VYNKVNDKAOGAAQ-FSTWYFRWSA-N
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Description

N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide is a synthetic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. The key steps may include:

    Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the deuterium atoms: Deuterium can be incorporated using deuterated reagents or through specific reaction conditions that favor the replacement of hydrogen with deuterium.

    Coupling reactions: The final compound is assembled through coupling reactions that link the various functional groups together.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.

    Purification techniques: Utilizing methods such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts may be used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide would involve its interaction with specific molecular targets. This may include:

    Binding to receptors: The compound may bind to specific receptors in the body, leading to a biological response.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other indole derivatives or piperazine-containing molecules. Examples include:

    N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide: A closely related compound with slight structural variations.

    Other indole derivatives: Compounds with similar indole structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and deuterium incorporation, which may confer unique properties such as increased stability or altered biological activity.

Properties

Molecular Formula

C27H33N5O2

Molecular Weight

467.6 g/mol

IUPAC Name

N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C27H33N5O2/c1-30-13-10-23(11-14-30)31-15-17-32(18-16-31)27(34)25(21-5-3-2-4-6-21)29-26(33)22-8-7-20-9-12-28-24(20)19-22/h2-9,12,19,23,25,28H,10-11,13-18H2,1H3,(H,29,33)/t25-/m1/s1/i15D2,16D2,17D2,18D2

InChI Key

VYNKVNDKAOGAAQ-FSTWYFRWSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2CCN(CC2)C)([2H])[2H])([2H])[2H])C(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=CN5)([2H])[2H])[2H]

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=CN5

Origin of Product

United States

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